5-Chlorouracil-15N2,13C

Description

BenchChem offers high-quality 5-Chlorouracil-15N2,13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorouracil-15N2,13C including the price, delivery time, and more detailed information at info@benchchem.com.

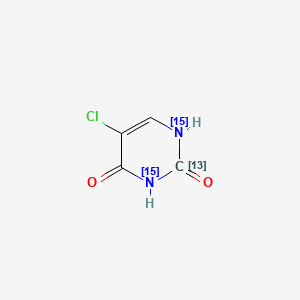

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-XZQGXACKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[15NH][13C](=O)[15NH]1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chlorouracil-¹⁵N₂,¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Compounds

In the landscape of modern scientific research, particularly in drug development and metabolic studies, stable isotope labeling is an indispensable tool.[1][2] The incorporation of heavy isotopes, such as ¹⁵N and ¹³C, into a molecule allows for its precise tracking and quantification in complex biological systems without the need for radioactive tracers.[1][3][4] 5-Chlorouracil-¹⁵N₂,¹³C, a labeled analog of the pyrimidine derivative 5-Chlorouracil, offers researchers a powerful tool for a variety of applications, from elucidating metabolic pathways to serving as an internal standard in quantitative mass spectrometry-based assays.[3][4] This guide provides a detailed overview of the core physicochemical properties of 5-Chlorouracil-¹⁵N₂,¹³C, alongside practical, field-proven insights into its characterization and application.

Core Physicochemical Properties

The introduction of stable isotopes primarily affects the molecular weight of a compound. Other physicochemical properties, such as melting point, boiling point, solubility, and pKa, are generally not significantly altered by isotopic substitution.[1] Therefore, the properties of the unlabeled 5-Chlorouracil can be largely extrapolated to its isotopically labeled counterpart.

Molecular Identity and Structure

-

Chemical Name: 5-Chloro-1,3-¹⁵N₂-2-¹³C-pyrimidine-2,4(1H,3H)-dione

-

Molecular Formula: C₃¹³CH₃Cl¹⁵N₂O₂[5]

-

Canonical SMILES: C1(=O)NC=C(Cl)C(=O)N1

-

InChI: InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1/c1-13C

-

InChIKey: ZFTBZKVVGZNMJR-UHFFFAOYSA-N[6]

The structure of 5-Chlorouracil consists of a pyrimidine ring with a chlorine atom at the 5-position. In 5-Chlorouracil-¹⁵N₂,¹³C, the two nitrogen atoms in the pyrimidine ring are replaced with their ¹⁵N isotopes, and one of the carbon atoms is replaced with its ¹³C isotope.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 149.51 g/mol | [5] |

| Melting Point | >300 °C | [7][8][9] |

| Boiling Point | 413.6°C at 760 mmHg (estimate) | [7] |

| Water Solubility | 2.501 g/L at 25 °C | [7][8] |

| Solubility in other solvents | Soluble in 1 M NH₄OH (50 mg/mL), DMF (8 mg/mL), and Ethanol (53 mg/mL).[7][10][11] | |

| pKa | 6.77 ± 0.10 (Predicted) | [7][8][12] |

| Appearance | White to off-white crystalline powder.[12] | |

| LogP | -0.35 | [13] |

Experimental Protocols for Characterization

The verification of the identity, purity, and isotopic enrichment of 5-Chlorouracil-¹⁵N₂,¹³C is paramount for its effective use in research. The following are standard methodologies for its comprehensive characterization.

Mass Spectrometry for Isotopic Enrichment and Purity Analysis

Mass spectrometry is a cornerstone technique for confirming the successful incorporation of stable isotopes and determining the isotopic enrichment of the labeled compound.[14][15][16]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 5-Chlorouracil-¹⁵N₂,¹³C in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to establish a linear response range.

-

Prepare a corresponding set of solutions of unlabeled 5-Chlorouracil to serve as a reference.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire full scan mass spectra for both the labeled and unlabeled compounds.

-

-

Data Analysis:

-

Compare the mass spectrum of the labeled compound to that of the unlabeled compound. The molecular ion peak for 5-Chlorouracil-¹⁵N₂,¹³C should be shifted by approximately +3 Da compared to the unlabeled compound.

-

Calculate the isotopic enrichment by determining the relative abundance of the ion corresponding to the labeled molecule versus any residual unlabeled species.[14][16]

-

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and can confirm the position of the isotopic labels.[2] While ¹H NMR spectra are readily available for unlabeled 5-Chlorouracil, ¹³C and ¹⁵N NMR will show distinct differences for the labeled compound.[6][17][18]

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of 5-Chlorouracil-¹⁵N₂,¹³C in a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

Instrumentation and Analysis:

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer.

-

-

Data Analysis:

-

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound.

-

¹³C NMR: The spectrum will show a significantly enhanced signal for the ¹³C-labeled carbon atom. The coupling between the labeled carbon and adjacent nuclei (e.g., ¹⁵N) may also be observed.

-

¹⁵N NMR: The spectrum will show signals corresponding to the two ¹⁵N atoms, confirming their incorporation.

-

Caption: NMR Spectroscopy Workflow for Structural Verification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the chemical purity of the compound.

Methodology:

-

Sample and Standard Preparation:

-

Prepare a stock solution of 5-Chlorouracil-¹⁵N₂,¹³C in the mobile phase.

-

Prepare a series of standards of known concentrations.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).

-

Detection: UV detection at a wavelength where 5-Chlorouracil has maximum absorbance (e.g., 272 nm).[11]

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any impurities.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Applications in Research and Development

5-Chlorouracil-¹⁵N₂,¹³C is a valuable tool in several research areas:

-

Metabolic Flux Analysis: To trace the metabolic fate of uracil analogs in cellular systems.[3][4]

-

Quantitative Bioanalysis: As an internal standard for the accurate quantification of unlabeled 5-Chlorouracil in biological matrices by LC-MS/MS.[3][4]

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of 5-Chlorouracil.[1]

Safety and Handling

5-Chlorouracil is an irritant to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Chlorouracil-¹⁵N₂,¹³C is a critical tool for researchers requiring precise analytical standards and tracers for metabolic studies. Its physicochemical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased molecular weight. The experimental protocols outlined in this guide provide a robust framework for the verification of its identity, purity, and isotopic enrichment, ensuring high-quality data in downstream applications.

References

-

ChemBK. 5-Chlorouracil. [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(12), 1269-1276. [Link]

-

Murphy, R. C., & Clay, K. L. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry, 77(23), 7571-7578. [Link]

-

ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. [Link]

-

SpectraBase. 5-Chlorouracil - Optional[1H NMR] - Spectrum. [Link]

-

Stenutz. 5-chlorouracil. [Link]

-

PubChem. 5-Chlorouracil. [Link]

-

Cerno Bioscience. Isotope Labeling. [Link]

-

Wikipedia. Isotopic labeling. [Link]

Sources

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 5-Chlorouracil | 1820-81-1 [chemicalbook.com]

- 9. 5-Chlorouracil(1820-81-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 5-Chlorouracil ReagentPlus , 99 1820-81-1 [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. guidechem.com [guidechem.com]

- 13. 5-chlorouracil [stenutz.eu]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. 5-Chlorouracil(1820-81-1) 1H NMR [m.chemicalbook.com]

A Researcher's Guide to 5-Chlorouracil-¹⁵N₂,¹³C: Commercial Sourcing and Advanced Applications

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Among these, 5-Chlorouracil-¹⁵N₂,¹³C stands out as a critical tool for in-depth studies of nucleic acid metabolism, drug disposition, and structural biology. This guide provides a comprehensive overview of the commercial suppliers of this essential research compound and delves into the technical applications that leverage its unique isotopic labeling, offering insights into experimental design and data interpretation.

The Significance of ¹⁵N₂,¹³C Labeling in 5-Chlorouracil

5-Chlorouracil is a halogenated derivative of uracil, a fundamental component of RNA. The introduction of stable isotopes—in this case, two Nitrogen-15 (¹⁵N) atoms and one Carbon-13 (¹³C) atom—provides a distinct mass shift and unique nuclear magnetic resonance properties. This specific labeling pattern is particularly advantageous for:

-

Mass Spectrometry (MS)-based quantification: The precise mass difference allows for its use as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS), enabling accurate quantification of its unlabeled counterpart in complex biological matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N and ¹³C nuclei are NMR-active, providing powerful probes for studying the structure, dynamics, and interactions of nucleic acids and their protein complexes.

-

Metabolic Labeling and Flux Analysis: When introduced to cellular systems, the labeled 5-chlorouracil can be incorporated into nucleic acids, allowing researchers to trace metabolic pathways and quantify cellular proliferation.

Commercial Suppliers of 5-Chlorouracil-¹⁵N₂,¹³C

A number of reputable suppliers provide 5-Chlorouracil-¹⁵N₂,¹³C for research purposes. When selecting a supplier, it is crucial to consider factors such as isotopic purity, chemical purity, available formats, and the quality of accompanying documentation like Certificates of Analysis.

| Supplier | Product Name | Molecular Formula | Molecular Weight | Noted Isotopic Enrichment |

| Santa Cruz Biotechnology | 5-Chlorouracil-¹⁵N₂,¹³C | C₃¹³CH₃Cl¹⁵N₂O₂ | 149.51 | Not specified, refer to lot-specific Certificate of Analysis.[1] |

| Alfa Chemistry | 5-Chlorouracil-¹⁵N₂,¹³C | C₃¹³CH₃Cl¹⁵N₂O₂ | 149.51 | 98%:¹⁵N₂, 98%:¹³C[2] |

| VIVAN Life Sciences | 5-Chlorouracil-¹⁵N₂,¹³C | C₄H₃Cl¹⁵N₂O₂ (Note: Formula may vary, confirm with supplier) | Not specified | Not specified |

Other notable suppliers of a wide range of stable isotope-labeled compounds, including nucleic acid precursors, include Cambridge Isotope Laboratories, Inc.[3][4], and Silantes[5]. Researchers are encouraged to contact these suppliers directly for custom synthesis inquiries if 5-Chlorouracil-¹⁵N₂,¹³C is not listed in their standard catalog.

Technical Applications and Methodologies

The utility of 5-Chlorouracil-¹⁵N₂,¹³C spans several key research areas. This section provides an in-depth look at its application in mass spectrometry and NMR spectroscopy, including foundational protocols that can be adapted for specific experimental needs.

Quantitative Bioanalysis using LC-MS/MS: The Internal Standard of Choice

In pharmacokinetic and drug metabolism studies, accurate quantification of analytes in biological samples is paramount. 5-Chlorouracil-¹⁵N₂,¹³C serves as an ideal internal standard for the quantification of unlabeled 5-chlorouracil due to its identical chemical and physical properties, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

Experimental Workflow: Quantification of 5-Chlorouracil in Plasma

Caption: Workflow for the quantification of 5-Chlorouracil in biological samples using an isotopically labeled internal standard.

Detailed Protocol for LC-MS/MS Quantification:

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of unlabeled 5-Chlorouracil in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of 5-Chlorouracil-¹⁵N₂,¹³C at a known concentration.

-

Create a series of calibration standards by spiking known concentrations of unlabeled 5-Chlorouracil into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the 5-Chlorouracil-¹⁵N₂,¹³C internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 column with a gradient elution profile. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled 5-Chlorouracil and the ¹⁵N₂,¹³C-labeled internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of 5-Chlorouracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Elucidating Structure and Dynamics with NMR Spectroscopy

The incorporation of ¹⁵N and ¹³C into 5-Chlorouracil provides a powerful tool for NMR-based structural and dynamic studies of nucleic acids. These isotopes allow for the use of heteronuclear NMR experiments, which can resolve spectral overlap and provide detailed information about the local chemical environment and intermolecular interactions.

Rationale for ¹⁵N₂,¹³C Labeling in NMR:

-

¹⁵N Labeling: The two nitrogen atoms in the uracil ring are excellent probes for hydrogen bonding interactions, which are critical for the formation of DNA and RNA secondary structures. ¹⁵N chemical shifts are highly sensitive to their local electronic environment.

-

¹³C Labeling: The labeled carbon atom provides an additional NMR-active nucleus, enabling multidimensional correlation experiments that can link different parts of the molecule and aid in resonance assignment.

Workflow for NMR Structural Analysis of a Labeled Oligonucleotide:

Caption: General workflow for the structural analysis of a nucleic acid containing isotopically labeled 5-Chlorouracil using NMR spectroscopy.

General Protocol for NMR Sample Preparation and Analysis:

-

Synthesis of Labeled Oligonucleotide:

-

The 5-Chlorouracil-¹⁵N₂,¹³C must first be converted into the corresponding phosphoramidite for incorporation into an oligonucleotide via solid-phase synthesis. This is a specialized chemical synthesis that may require collaboration with a custom synthesis service.

-

Alternatively, for RNA, enzymatic synthesis using T7 RNA polymerase can be employed with the corresponding labeled nucleoside triphosphate.

-

-

Purification and Sample Preparation:

-

The synthesized oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

-

The purified sample is desalted and dissolved in an appropriate NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O for observing exchangeable protons).

-

-

NMR Spectroscopy:

-

Acquire a suite of NMR experiments, including:

-

1D ¹H NMR: To assess the overall sample quality and folding.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To correlate the nitrogen atoms with their directly attached protons. This is particularly useful for observing the imino protons involved in base pairing.

-

2D ¹H-¹³C HSQC: To correlate the carbon atoms with their directly attached protons.

-

3D NOESY (Nuclear Overhauser Effect Spectroscopy)-HSQC: To obtain through-space correlations between protons, which are used to derive distance restraints for structure calculation.

-

-

-

Data Analysis and Structure Calculation:

-

The NMR spectra are processed and analyzed to assign the chemical shifts of the various nuclei.

-

Distance restraints from the NOESY experiments are used in conjunction with molecular dynamics and simulated annealing protocols to calculate a family of 3D structures consistent with the experimental data.

-

Conclusion

5-Chlorouracil-¹⁵N₂,¹³C is a versatile and powerful tool for researchers in the life sciences. Its commercial availability from a range of specialized suppliers facilitates its integration into advanced analytical workflows. Whether used as an internal standard for precise quantification in drug development or as a structural probe in molecular biology, the unique properties conferred by its isotopic labels provide a level of detail and accuracy that is often unattainable with other methods. As analytical technologies continue to advance, the demand for and application of such precisely labeled compounds are set to expand, further deepening our understanding of complex biological systems.

References

-

Silantes. Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]

-

Eurisotop. Stable Isotope-Labeled Nucleic Acids and Related Compounds. [Link]

-

TZAMAL – D-CHEM. Stable isotope labeled compounds. [Link]

-

PubChem. 5-Chlorouracil. [Link]

Sources

- 1. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Tracing DNA Adduct Formation with 5-Chlorouracil-¹⁵N₂,¹³C

Abstract

The study of DNA adducts—covalent modifications to DNA—is fundamental to understanding the mechanisms of genotoxicity and carcinogenesis.[1][2] 5-Chlorouracil (5-ClU), a halogenated pyrimidine, is recognized for its genotoxic properties, including its ability to act as a mutagen and clastogen.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for utilizing stable isotope-labeled 5-Chlorouracil-¹⁵N₂,¹³C to trace and accurately quantify its incorporation into DNA, a critical form of DNA adduct formation. By leveraging the precision of isotope dilution mass spectrometry, this methodology offers a robust platform for mechanistic toxicology studies, assessing DNA repair pathway engagement, and evaluating the genotoxic potential of xenobiotics and endogenous processes that may lead to the chlorination of DNA precursors.

Introduction: The Significance of 5-Chlorouracil as a Genotoxic Agent

Halogenated pyrimidines were initially synthesized in the mid-20th century as potential anticancer agents, designed to exploit the preferential uptake of uracil by some tumors.[3] While fluorinated pyrimidines like 5-fluorouracil (5-FU) became mainstays in chemotherapy, chlorinated pyrimidines such as 5-Chlorouracil (5-ClU) have garnered significant interest from a toxicological perspective.[3] Evidence demonstrates that 5-ClU, upon conversion to its deoxyribonucleoside form, is a potent mutagen, clastogen, and inducer of sister-chromatid exchanges.[3]

The genotoxicity of 5-ClU is intrinsically linked to its structural similarity to thymine and uracil, allowing it to enter cellular metabolic pathways and ultimately be incorporated into the DNA structure. This incorporation represents a significant DNA lesion, or adduct, that can disrupt DNA replication and transcription, leading to mutations and genomic instability—hallmarks of carcinogenesis.[1] Understanding the kinetics and extent of this incorporation is therefore vital for risk assessment and for elucidating the molecular mechanisms underpinning its toxicity.

Stable isotope labeling, in conjunction with mass spectrometry (LC-MS/MS), provides the "gold standard" for the accurate quantification of DNA adducts. The use of a ¹⁵N₂,¹³C-labeled version of 5-Chlorouracil as an internal standard allows for precise measurement by correcting for sample loss during preparation and variations in instrument response, a technique known as isotope dilution mass spectrometry.[4]

Mechanism of Action: From 5-Chlorouracil to DNA Adduct

The primary mechanism of 5-ClU-induced genotoxicity is its metabolic conversion into a fraudulent DNA building block, leading to its direct incorporation into the genome. This process mirrors the activation pathway of the well-studied chemotherapeutic agent, 5-fluorouracil (5-FU).

Metabolic Activation Pathway

The journey of 5-ClU from an exogenous compound to a genomic lesion involves several enzymatic steps. Once it enters the cell, it is metabolized into its corresponding deoxyribonucleoside triphosphate, 5-chloro-2'-deoxyuridine triphosphate (5-CldUTP).

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-FLUOROURACIL (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 5-Chlorouracil-¹⁵N₂,¹³C

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Chlorouracil-¹⁵N₂,¹³C. By integrating established safety protocols for halogenated pyrimidines with best practices for the stewardship of stable isotope-labeled compounds, this document aims to ensure both personnel safety and the preservation of the compound's chemical and isotopic integrity.

Introduction: Understanding 5-Chlorouracil-¹⁵N₂,¹³C

5-Chlorouracil is a halogenated derivative of the pyrimidine nucleobase uracil.[1][2] Its isotopically labeled form, with ¹⁵N at both nitrogen positions and a ¹³C atom in the pyrimidine ring, is a powerful tool in various research applications, including metabolic flux analysis, drug development, and as an internal standard in quantitative mass spectrometry.[3][4][5][6] The presence of stable isotopes does not alter the chemical reactivity of the molecule but allows for its precise tracking and quantification in complex biological matrices.[3][4]

While stable isotopes are non-radioactive, the inherent chemical and toxicological properties of 5-Chlorouracil necessitate stringent safety precautions.[3] This compound is classified as toxic if swallowed and is suspected of causing genetic defects.[7][8][9] Therefore, a comprehensive understanding of its hazard profile is paramount for safe laboratory operations.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with 5-Chlorouracil-¹⁵N₂,¹³C are chemical in nature.

2.1. Toxicological Profile

-

Mutagenicity: Suspected of causing genetic defects.[7] In vivo, 5-chlorouracil is converted to chlorodeoxyuridine, which is mutagenic and genotoxic.[1][2]

-

Irritation: May cause eye, skin, respiratory, and digestive tract irritation.[10]

2.2. Chemical and Physical Hazards

-

Decomposition: Thermal decomposition can release irritating and toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[10][11]

-

Incompatibilities: Incompatible with strong oxidizing agents.[10][11]

The following table summarizes the key hazard information for 5-Chlorouracil.

| Hazard Classification | Description | GHS Pictograms | Signal Word |

| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[7][9] | ☠️ | Danger |

| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[7] | हेल्थ हज़ार्ड | Warning |

| Skin Irritation (Category 2) | May cause skin irritation.[10] | एक्सक्लेमेशन मार्क | Warning |

| Eye Irritation (Category 2A) | May cause serious eye irritation.[10] | एक्सक्लेमेशन मार्क | Warning |

Safe Handling Protocols

Adherence to meticulous handling procedures is critical to minimize exposure and prevent contamination.

3.1. Personal Protective Equipment (PPE)

A standard suite of PPE is mandatory when handling 5-Chlorouracil-¹⁵N₂,¹³C.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[10]

-

Body Protection: A laboratory coat or gown should be worn to protect street clothing.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[10]

3.2. Engineering Controls

-

Ventilation: All handling of solid 5-Chlorouracil-¹⁵N₂,¹³C should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

3.3. Step-by-Step Handling Procedure

-

Preparation: Designate a specific area for handling the compound. Ensure all necessary PPE is donned correctly.

-

Weighing: If weighing the solid compound, perform this task in a chemical fume hood or a balance enclosure to contain any dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[10] Decontaminate all surfaces and equipment used.

Storage and Stability

Proper storage is crucial for maintaining both the chemical purity and the isotopic enrichment of 5-Chlorouracil-¹⁵N₂,¹³C.

4.1. General Storage Conditions

-

Keep the container tightly closed to prevent contamination and degradation.[10][11]

-

Avoid exposure to light, especially for solutions.[3]

4.2. Maintaining Isotopic Integrity

While ¹³C and ¹⁵N are stable isotopes, certain conditions can compromise the integrity of the labeled compound.[3]

-

Chemical Degradation: The primary threat to isotopic integrity is chemical degradation, which can be accelerated by elevated temperatures, moisture, and light.[3]

-

Isotopic Exchange: While less of a concern for ¹³C and ¹⁵N compared to deuterium, it is still good practice to store the compound in a tightly sealed container to minimize any potential for exchange with atmospheric counterparts.

The following table outlines the recommended storage conditions for 5-Chlorouracil-¹⁵N₂,¹³C.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage | Minimizes chemical degradation.[1] |

| Atmosphere | Tightly sealed container, consider inert gas for solutions | Prevents moisture absorption and oxidation. |

| Light | Amber vials or stored in the dark | Protects against photodegradation.[3] |

Spill Management and Waste Disposal

A clear and practiced protocol for spill cleanup and waste disposal is essential for laboratory safety and environmental compliance.

5.1. Spill Response

-

Evacuate: If a significant spill occurs, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[10] For liquid spills, use an inert absorbent material.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

5.2. Waste Disposal

5-Chlorouracil-¹⁵N₂,¹³C is a halogenated organic compound and must be disposed of as hazardous waste.[12][13][14]

-

Segregation: Do not mix halogenated waste with non-halogenated waste streams.[13][14][15]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

-

Collection: Use designated, compatible containers for waste collection.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]

Experimental Workflows and Diagrams

Visualizing workflows can enhance understanding and compliance with safety procedures.

6.1. Safe Handling Workflow

Caption: Workflow for the safe handling of 5-Chlorouracil-¹⁵N₂,¹³C.

6.2. Spill Response Protocol

Caption: Step-by-step protocol for responding to a 5-Chlorouracil-¹⁵N₂,¹³C spill.

Conclusion

The responsible use of 5-Chlorouracil-¹⁵N₂,¹³C in research and development demands a proactive and informed approach to safety. By understanding its toxicological properties and adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can mitigate risks to themselves and the environment while preserving the integrity of this valuable scientific tool.

References

-

Material Safety Data Sheet - 5-Chlorouracil, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Evers, M. R., et al. (2013). Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. Nucleic Acids Research, 41(4), 2689–2697. Retrieved from [Link]

-

Evers, M. R., et al. (2013). Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. PubMed. Retrieved from [Link]

- Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. John Wiley and Sons, Inc.

-

5-Chlorouracil. (n.d.). In Wikipedia. Retrieved from [Link]

-

Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek. Retrieved from [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Retrieved from [Link]

-

5-Chlorouracil. (n.d.). PubChem. Retrieved from [Link]

-

Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging. (2026, January 13). ACS Omega. Retrieved from [Link]

-

Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

-

Pyrimidine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

-

Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]

-

Pyrimidine analogues. (2017, November 2). BrainKart. Retrieved from [Link]

-

Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

-

Pyrimidine analogue. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hazardous Waste Reduction. (n.d.). Environmental Health and Safety. Retrieved from [Link]

-

Hazardous waste segregation. (n.d.). Retrieved from [Link]

-

Metabolism of pyrimidine analogues and their nucleosides. (1990). Mayo Clinic. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 5-Chlorouracil - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. moravek.com [moravek.com]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 5-氯尿嘧啶 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. uakron.edu [uakron.edu]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. bucknell.edu [bucknell.edu]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

Role of 5-Chlorouracil-15N2,13C in studying drug metabolism pathways

An In-Depth Technical Guide to the Role of 5-Chlorouracil-¹⁵N₂,¹³C in Advancing Drug Metabolism Research

Abstract

The study of drug metabolism is a cornerstone of pharmaceutical development, essential for understanding the efficacy, safety, and pharmacokinetic profiles of therapeutic agents. Liquid chromatography-mass spectrometry (LC-MS) has become the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[1] However, the complexity of biological matrices introduces significant challenges, such as ion suppression and extraction variability, which can compromise data accuracy. The use of stable isotope-labeled (SIL) internal standards is the gold standard methodology to mitigate these issues. This guide provides a detailed examination of the role and application of 5-Chlorouracil-¹⁵N₂,¹³C, a specialized SIL compound, in the context of studying the metabolic pathways of fluoropyrimidine-based anticancer drugs. We will explore the scientific rationale for its use, present a field-proven bioanalytical protocol, and discuss how this precision tool enables researchers to generate robust, high-quality data essential for drug development.

The Imperative for Precision in Drug Metabolism Studies

The journey of a drug through a biological system is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[2] A thorough understanding of these processes is critical for developing safe and effective medicines. Metabolism, the biochemical transformation of drug molecules by enzymes, is particularly complex. It can produce a variety of metabolites, some of which may be active, inactive, or even toxic.[3]

Quantitative bioanalysis, typically using LC-MS, is the primary method for tracking a drug and its metabolites in biological fluids like plasma or urine.[4] A major hurdle in this process is the "matrix effect," where endogenous components of the sample can interfere with the ionization of the target analyte, either suppressing or enhancing its signal and leading to inaccurate quantification.[1]

To overcome this, an internal standard (IS) is added at a known concentration to all samples, including calibrators and unknowns.[5] The quantification is then based on the ratio of the analyte's signal to the IS's signal. This approach corrects for variations during sample preparation and analysis. The most effective IS is a stable isotope-labeled version of the analyte itself.[6] These compounds are chemically identical to the analyte and thus exhibit the same behavior during extraction, chromatography, and ionization, but are distinguishable by the mass spectrometer due to their difference in mass.[7] This ensures the highest possible degree of accuracy and reproducibility in the analytical results.

The Fluoropyrimidine Anticancer Drugs: A Case Study in Complex Metabolism

Fluoropyrimidines, particularly 5-Fluorouracil (5-FU) and its oral prodrug capecitabine, are mainstays in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[8][9] Capecitabine was designed to improve the safety and convenience of 5-FU by enabling oral administration and achieving tumor-selective activation.[10] Its metabolic pathway is a multi-step enzymatic cascade, making it an excellent model for illustrating the need for precise analytical tools.

The activation of capecitabine proceeds as follows:

-

Capecitabine is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR) .[11]

-

5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme highly active in the liver and tumor tissues.[12]

-

Finally, the crucial, tumor-selective activation step occurs when thymidine phosphorylase (TP), an enzyme that is often upregulated in tumor cells, converts 5'-DFUR into the active cytotoxic drug, 5-Fluorouracil (5-FU) .[9]

Once formed, 5-FU undergoes further anabolic and catabolic reactions. The anabolic pathways convert it into active nucleotides that disrupt DNA and RNA synthesis, leading to cell death.[13] The catabolic pathway, primarily driven by the enzyme dihydropyrimidine dehydrogenase (DPD), breaks down over 80% of the 5-FU into inactive metabolites, such as α-fluoro-β-alanine (FBAL).[8][14] The intricate balance between these pathways dictates both the drug's efficacy and its toxicity.

5-Chlorouracil-¹⁵N₂,¹³C: A Precision Tool for Quantitative Bioanalysis

To accurately study the pharmacokinetics of the capecitabine pathway, one must be able to quantify each key metabolite. As an internal standard, 5-Chlorouracil-¹⁵N₂,¹³C serves as an ideal analytical tool for quantifying structurally similar pyrimidines like 5-FU or other related metabolites.

Scientific Rationale for Use:

-

Structural Analogy: 5-Chlorouracil is structurally very similar to uracil and 5-Fluorouracil. This similarity ensures that it behaves almost identically during sample extraction and chromatographic separation, a key requirement for a good internal standard.[6]

-

Stable Isotope Labeling: The incorporation of two ¹⁵N atoms and one ¹³C atom creates a mass shift of +3 Da compared to its unlabeled counterpart. This distinct mass difference allows for unambiguous detection by the mass spectrometer without any risk of signal overlap or isotopic crosstalk from the analyte.

-

Exogenous Nature: 5-Chlorouracil is not an endogenous compound, nor is it a metabolite of capecitabine, ensuring that the only source of the compound in the sample is the known amount added as the internal standard.

The table below summarizes the key properties of a target analyte, 5-Fluorouracil, and its corresponding stable isotope-labeled internal standard, 5-Chlorouracil-¹⁵N₂,¹³C, for a hypothetical quantitative assay. Note that while 5-FU-¹⁵N₂,¹³C would be the perfect IS for 5-FU, 5-Chlorouracil-¹⁵N₂,¹³C is an excellent alternative that demonstrates the principle of using a structurally similar SIL-IS.

| Parameter | 5-Fluorouracil (Analyte) | 5-Chlorouracil-¹⁵N₂,¹³C (Internal Standard) | Rationale for Pairing |

| Chemical Structure | Uracil with Fluorine at C5 | Uracil with Chlorine at C5 | Similar pyrimidine core ensures comparable chromatographic and ionization behavior. |

| Molecular Formula | C₄H₃FN₂O₂ | C³¹³CH₃Cl¹⁵N₂O₂ | Isotopic labels provide a distinct mass. |

| Monoisotopic Mass | 130.01 Da | 149.00 Da | Clear mass separation for MS detection. |

| Precursor Ion (m/z) | 129.0 ([M-H]⁻) | 148.0 ([M-H]⁻) | Negative ion mode is often used for these compounds. |

| Product Ion (m/z) | 86.0 ([M-H-HNCO]⁻) | 112.0 ([M-H-HCl]⁻) | Specific fragmentation patterns for MRM analysis. |

Field-Proven Protocol: Quantifying 5-Fluorouracil in Human Plasma

This section provides a detailed methodology for the quantification of 5-FU in human plasma using 5-Chlorouracil-¹⁵N₂,¹³C as the internal standard. This protocol is designed to be robust and self-validating through the inclusion of calibration standards and quality control (QC) samples.

Methodology Workflow

Step-by-Step Protocol

-

Preparation of Standards, QCs, and Internal Standard Solution:

-

Prepare primary stock solutions of 5-FU and 5-Chlorouracil-¹⁵N₂,¹³C in DMSO (1 mg/mL).

-

Create a series of 5-FU working solutions by serial dilution in 50:50 acetonitrile:water to be used for spiking into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).

-

Prepare an IS working solution of 5-Chlorouracil-¹⁵N₂,¹³C at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

-

Sample Preparation: Protein Precipitation:

-

Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

The analysis is performed using a Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

| Parameter | Setting | Rationale |

| UPLC Column | C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and peak shape for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |

| Gradient | 2% B to 95% B over 3 min | A rapid gradient for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | Standard injection volume. |

| Ionization Mode | ESI Negative | Pyrimidines readily form negative ions. |

| MRM Transitions | See Table in Section 3 | Specific precursor-to-product ion transitions for high selectivity. |

| Dwell Time | 100 ms | Sufficient time to acquire >12 data points across each peak. |

-

Data Acquisition and Processing:

-

Acquire data using the specified Multiple Reaction Monitoring (MRM) transitions.

-

Process the data using the instrument's software. Integrate the chromatographic peaks for both the analyte (5-FU) and the IS (5-Chlorouracil-¹⁵N₂,¹³C).

-

Generate a calibration curve by plotting the peak area ratio (5-FU Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Determine the concentration of 5-FU in the QC and unknown samples by back-calculating from their area ratios using the regression equation of the calibration curve.

-

Data Interpretation and Broader Implications

The output of this assay is a highly accurate concentration of 5-FU in each sample. For the assay to be considered valid, the calculated concentrations of the QC samples must be within ±15% of their nominal values. This self-validating step ensures the trustworthiness of the data for the unknown samples.[15]

By analyzing samples collected at various time points after capecitabine administration, researchers can construct precise pharmacokinetic profiles. This data allows for the determination of key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve), which represents total drug exposure.[]

Accurate quantification is not just an academic exercise; it has profound implications for drug development and clinical practice. It allows scientists to:

-

Validate Preclinical Models: Compare metabolic profiles between animal species and humans to ensure the relevance of toxicology studies, as recommended by regulatory agencies like the FDA.[17][18]

-

Inform Dosing Regimens: Understand the dose-exposure relationship to select the optimal dose for clinical trials.

-

Enable Therapeutic Drug Monitoring (TDM): In the clinic, TDM can be used to individualize patient dosing, minimizing toxicity and maximizing efficacy, which is particularly relevant for drugs like 5-FU with high interpatient variability.[19]

By applying this methodology to all metabolites in the pathway (using their respective SIL-IS), a complete, dynamic map of the drug's metabolic fate can be constructed. This comprehensive understanding is invaluable for making informed decisions throughout the drug development lifecycle.

Conclusion

The use of stable isotope-labeled internal standards, exemplified by 5-Chlorouracil-¹⁵N₂,¹³C, is indispensable for modern drug metabolism research. It provides the analytical robustness required to navigate the complexities of biological systems and generate data of the highest integrity. By enabling the precise quantification of drugs and their metabolites, these tools allow researchers to build a clear and accurate picture of a drug's pharmacokinetic and metabolic profile. This clarity is fundamental to the development of safer, more effective medicines and is a testament to the power of applying advanced analytical chemistry to solve critical challenges in pharmaceutical science.

References

-

Grivas, K., de Vos, J., & Beijnen, J. H. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191–1201. [Link]

-

Penner, N., et al. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 25(3), 539-551. [Link]

-

Gicquiaux, A., et al. (2011). Isotopic labeling of metabolites in drug discovery applications. Journal of Chromatography B, 879(17-18), 1289-1301. [Link]

-

Kassahun, K. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1543-1558. [Link]

-

Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]

-

LCGC International. (2010). Mass Spectrometry for Metabolomics: Addressing the Challenges. LCGC North America, 28(11), 978-985. [Link]

-

Silantes. (2023). Understanding the Role of Mass Spectrometry in Metabolomics. Retrieved from [Link]

-

Baillie, T. A. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1543-1558. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Zhou, R., et al. (2015). Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. Analytical Chemistry, 87(2), 1163-1170. [Link]

-

Penner, N., et al. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical Research in Toxicology, 25(3), 539-551. [Link]

-

Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Oncology, 12(Suppl 7), 13-18. [Link]

-

Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science, 2(1). [Link]

-

Chowdhury, S. K., & Prusoff, W. H. (2006). Application of Mass Spectrometry for Metabolite Identification. Current Drug Metabolism, 7(5), 527-541. [Link]

-

Chowdhury, S. K. (2006). Application of Mass Spectrometry for Metabolite Identification. Current Drug Metabolism, 7(5), 527-541. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

Tanaka, F., et al. (2013). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 5(3), 976-993. [Link]

-

Leong, T. L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. protocols.io. [Link]

-

Pogolotti, A. L., Jr., Nolan, P. A., & Santi, D. V. (1981). Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. Analytical Biochemistry, 117(1), 178-186. [Link]

-

Bishop, C. L., et al. (2023). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]

-

Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC North America, 32(4), 278-282. [Link]

-

Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube. [Link]

-

Cecchin, E., et al. (2015). Metabolic pathway of fluoropyrimidines. ResearchGate. [Link]

-

Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]

-

Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. [Link]

-

Lin, G., & Cui, Y. M. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 12(7), 615-629. [Link]

-

RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Retrieved from [Link]

-

el-Yazbi, F. A., et al. (1995). Simultaneous determination of 5-fluorouracil and its active metabolites in serum and tissue by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1367-1374. [Link]

-

Kuramochi, H., et al. (2016). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology Letters, 12(4), 2415-2422. [Link]

-

Sheu, M. T., et al. (2002). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 10(4), 254-258. [Link]

-

PrepChem. (n.d.). Preparation of 5-chlorouracil. Retrieved from [Link]

-

Joerger, M., et al. (2016). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. CPT: Pharmacometrics & Systems Pharmacology, 5(11), 609-619. [Link]

-

Grem, J. L. (2000). Metabolism of capecitabine to 5-fluorouracil. ResearchGate. [Link]

-

Reigner, B., et al. (2001). Clinical pharmacokinetics of capecitabine. Clinical Pharmacokinetics, 40(2), 85-104. [Link]

-

Gieschke, R., et al. (2003). Population pharmacokinetic analysis of the major metabolites of capecitabine. British Journal of Clinical Pharmacology, 55(3), 252-263. [Link]

-

van der Wulp, I., et al. (2022). Measurement of 5-fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Chromatography B, 1188, 123063. [Link]

-

CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 21(10), 1298. [Link]

-

Tanaka, F., et al. (2013). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. [Link]

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. fda.gov [fda.gov]

- 17. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Bioanalysis of 5-Fluorouracil in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

An Application Note for Drug Development Professionals

Abstract

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors, yet its narrow therapeutic index and high inter-individual pharmacokinetic variability present significant clinical challenges.[1][2] Therapeutic Drug Monitoring (TDM) is a critical strategy to optimize dosing, thereby enhancing efficacy and minimizing toxicity.[3][4] This document provides a detailed, robust protocol for the quantification of 5-FU in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 5-Chlorouracil-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (IS) to ensure the highest degree of accuracy and precision, correcting for variations in sample processing and matrix effects. This protocol is designed for researchers, clinical scientists, and drug development professionals requiring a reliable, validated method for pharmacokinetic studies and routine TDM.

Scientific Principle: The Rationale for a Self-Validating System

The accurate quantification of 5-FU is complicated by its polar nature and the complexity of biological matrices like plasma. This LC-MS/MS method is built on principles that ensure its trustworthiness and reliability.

-

Chromatographic Separation: 5-FU is a highly polar molecule, which can be challenging to retain on traditional reversed-phase C18 columns.[5] This protocol utilizes a Pentafluorophenyl (PFP) column, which provides alternative retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, to achieve effective separation of 5-FU from endogenous plasma components.[6]

-

The Gold Standard Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is paramount for accurate bioanalysis.[7] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same extraction efficiency and matrix-induced ionization suppression or enhancement.[7] While a SIL version of the analyte itself (e.g., 5-Fluorouracil-¹³C,¹⁵N₂) is the ideal "gold standard,"[8][9] a SIL analog like 5-Chlorouracil-¹³C,¹⁵N₂ provides a structurally similar and mass-offset standard suitable for robust quantification. It corrects for analytical variability, making the method a self-validating system.

-

Detection by Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[10] For 5-FU, which is weakly acidic, negative electrospray ionization (ESI) is employed as it readily forms the [M-H]⁻ ion, leading to a strong and stable signal.[11][12]

Materials and Reagents

-

Standards: 5-Fluorouracil (≥99% purity), 5-Chlorouracil-¹³C,¹⁵N₂ (custom synthesis or certified reference material).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade), Ethyl Acetate (HPLC grade).

-

Biological Matrix: Pooled, drug-free human plasma (K₂EDTA).

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, precision pipettes, 96-well plates (optional), LC vials.

Instrumentation and Analytical Conditions

This method was developed on a standard UPLC system coupled to a triple quadrupole mass spectrometer. Equivalent systems from other manufacturers can be used, though optimization may be required.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) |

| Column Temperature | 40 °C[10] |

| Mobile Phase A | 0.1% Formic Acid in Water[13] |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 below |

Table 1: Chromatographic Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.00 | 0.4 | 98.0 | 2.0 |

| 0.50 | 0.4 | 98.0 | 2.0 |

| 2.00 | 0.4 | 5.0 | 95.0 |

| 2.50 | 0.4 | 5.0 | 95.0 |

| 2.60 | 0.4 | 98.0 | 2.0 |

| 3.50 | 0.4 | 98.0 | 2.0 |

| Parameter | Condition |

| Mass Spectrometer | Waters Xevo TQD or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative[10][11][12] |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| MRM Transitions | See Table 2 below |

Table 2: Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | 129.0 | 42.0[10][14] | 30 | 18 |

| 5-Chlorouracil-¹³C,¹⁵N₂ (IS) | 148.9* | 43.0* | 35 | 20 |

*Note: The m/z values for the internal standard are calculated based on the most abundant isotopes (³⁵Cl, ¹³C, ¹⁵N) and a common fragmentation pathway analogous to 5-FU (loss of the isocyanate group). These values must be empirically optimized during method development.

Detailed Experimental Protocols

Step 1: Preparation of Stock, Calibration, and QC Samples

The foundation of an accurate assay lies in the meticulous preparation of standards.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of 5-FU and the IS into separate volumetric flasks.

-

Dissolve in methanol to create a final concentration of 1 mg/mL for each. These stocks should be stored at -20 °C.

-

-

Working Standard Solutions:

-

Prepare an intermediate stock of 5-FU at 100 µg/mL by diluting the primary stock with 50:50 Methanol:Water.

-

From this, create a series of working standard solutions for spiking the calibration curve (e.g., from 0.2 to 20 µg/mL).

-

-

Internal Standard Working Solution (1 µg/mL):

-

Prepare a working IS solution at 1 µg/mL in methanol. This solution will be added to all samples (excluding blanks) to achieve a final concentration of ~100 ng/mL in the processed sample.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

CC and QC samples must be prepared in a surrogate matrix (pooled human plasma). QC samples should be prepared from a separate weighing of the primary stock to ensure independence.

-

Spike appropriate volumes of the working standard solutions into aliquots of plasma to create a calibration curve covering the desired analytical range (e.g., 20–2000 ng/mL).

-

Prepare QC samples at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

-

Step 2: Sample Preparation Workflow

This protocol utilizes a simple and fast liquid-liquid extraction (LLE) procedure, which provides a clean extract suitable for sensitive analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow for 5-FU from plasma.

Step 3: Data Acquisition and Processing

-

Sequence Setup: Begin the analytical run with a system suitability test (SST), followed by a blank, the calibration curve, QC samples, and then the unknown samples. It is good practice to intersperse QC samples throughout the run to monitor instrument performance.

-

Data Processing: Integrate the chromatographic peaks for 5-FU and the IS using the instrument's software (e.g., MassLynx, Analyst).

-

Quantification: Generate a calibration curve by plotting the peak area ratio (5-FU Area / IS Area) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting, which is typically appropriate for bioanalytical assays. Calculate the concentration of 5-FU in QC and unknown samples using the regression equation.

Method Validation: Ensuring Trustworthiness

To ensure the method is reliable for its intended purpose, it must be validated according to established guidelines from regulatory bodies like the FDA or EMA.[11][15] The key validation parameters are summarized below.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

|---|---|---|

| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response.[16] |

| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Calibrator points should be within ±15% of nominal (±20% at LLOQ).[15] |

| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay accuracy: Mean value within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%.[14] |

| Matrix Effect | To assess the impact of matrix components on analyte ionization. | The CV of the matrix factor across different lots of matrix should be ≤15%. The IS should track and correct for variability. |

| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible across the concentration range. |

| Stability | To ensure the analyte is stable under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 5-fluorouracil in human plasma. The protocol leverages a stable isotope-labeled internal standard and an optimized liquid-liquid extraction procedure to deliver high-quality data suitable for therapeutic drug monitoring and clinical research. The built-in validation framework ensures that the method provides trustworthy and reproducible results, empowering scientists to make confident decisions in drug development and patient care.

References

-

Lange, T. S., & van der Wetering, J. (2022). Current status and future outlooks on therapeutic drug monitoring of fluorouracil. Expert Opinion on Drug Metabolism & Toxicology, 18(5), 295-306. [Link]

-

van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. [Link]

-

Waters Corporation. (2019). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Application Note 720006571EN. [Link]

-

Patil, B., Chavan, N., Gota, V., Bhaskar, V., & Kulkarni, P. (2024). Development and validation of a bioanalytical technique entitled 5-fluorouracil (5FU) used in therapeutic drug monitoring. Research Journal of Pharmacy and Technology, 17(5), 2235-2241. [Link]

-

Lee, J. J., Beumer, J. H., & Chu, E. (2016). Therapeutic drug monitoring of 5-fluorouracil. Cancer Chemotherapy and Pharmacology, 78(3), 447-464. [Link]

-

Honkura, Y., et al. (2020). Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs. In Vivo, 34(4), 1593-1600. [Link]

-

Lee, J. J., Beumer, J. H., & Chu, E. (2016). Therapeutic drug monitoring of 5-fluorouracil. PubMed Central (PMC). [Link]

-

Gamelin, E., et al. (2008). Individual 5-fluorouracil dose adaptation in metastatic colorectal cancer: results of a phase II study. Cancer Chemotherapy and Pharmacology, 62(2), 209-217. [Link]

-

Al-Tannak, N. F., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. Molecules, 28(11), 4509. [Link]

-

Zhang, T., et al. (2011). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International, 24(6). [Link]

-

Yuliandini, A., et al. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Journal of Applied Pharmaceutical Science, 11(8), 118-126. [Link]

-

Wright, D., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Pharmacological and Toxicological Methods, 113, 107137. [Link]

-

Viegas, J. S. R., Praça, F. S. G., & Bentley, M. V. L. B. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Science and Bioanalytical Analysis, 2(1), 113. [Link]

-

Patil, B., et al. (2024). Development and validation of a bioanalytical technique entitled 5-fluorouracil (5FU) used in therapeutic drug monitoring. Research Journal of Pharmacy and Technology. [Link]

-

de Wit, D., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191-1201. [Link]

-

H παρά, H., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(6), 739-747. [Link]

-

Leong, T. L., et al. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. [Link]

-

Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc. [Link]

-

Chakraborti, S., et al. (2020). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 10(10), 406. [Link]

-

Liu, X., et al. (2007). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 15(3). [Link]

-

Tosoh Bioscience LLC. (2011). Analysis of 5-Fluorouracil in Plasma by LC-MS/MS. Eastern Analytical Symposium Presentation. [Link]

-

Jain, D., & Jain, S. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(3), 313-317. [Link]

-

Waters Corporation. (2019). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation. [Link]

-

Fotou, M., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Applied Sciences, 12(19), 9573. [Link]

-

Knikman, J., et al. (2022). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL). Biomedical Chromatography, 36(5), e5332. [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Therapeutic drug monitoring of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs | Anticancer Research [ar.iiarjournals.org]

- 4. Therapeutic Drug Monitoring of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. waters.com [waters.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 13. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

- 14. nvkc.nl [nvkc.nl]

- 15. rjptonline.org [rjptonline.org]

- 16. rjptonline.org [rjptonline.org]

Application Note: Quantitative Analysis of Pyrimidines in Plasma by Stable Isotope Dilution LC-MS/MS

Abstract

This comprehensive application note provides a detailed protocol for the robust and accurate quantification of key pyrimidines, such as uracil and thymine, in human plasma. The methodology leverages the precision of stable isotope dilution (SID) coupled with the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind critical experimental choices, ensuring methodological integrity and reliable data generation.

Introduction: The Clinical and Research Significance of Pyrimidine Analysis

Pyrimidines, including uracil, thymine, and cytosine, are fundamental building blocks for DNA and RNA.[1] Their metabolism is a critical cellular process, and aberrations have been implicated in a range of pathologies, from inherited metabolic disorders to cancer.[1] For instance, the quantification of plasma uracil is crucial for patients undergoing treatment with fluoropyrimidine drugs like 5-fluorouracil (5-FU), as it can help predict and manage drug-related toxicity. Accurate measurement of these endogenous compounds in complex biological matrices like plasma presents significant analytical challenges, including matrix effects and low analyte concentrations.

Stable isotope dilution (SID) coupled with LC-MS/MS has emerged as the gold standard for quantitative bioanalysis.[2][3] SID is an internal standardization technique where a known concentration of a stable (non-radioactive), heavy-isotope-labeled version of the analyte is added to the sample at the earliest stage of preparation.[2] This internal standard (IS) is chemically identical to the analyte and thus experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[4][5] By measuring the ratio of the endogenous analyte to the stable isotope-labeled internal standard, highly accurate and precise quantification can be achieved, effectively correcting for variations during sample processing and analysis.[2][6]

This document outlines a complete, validated workflow, from sample collection and preparation to data analysis and interpretation, grounded in established bioanalytical method validation guidelines.[7][8][9]

The Principle of Stable Isotope Dilution (SID)

The core of this method lies in the principle of isotope dilution. A known amount of a stable isotope-labeled (SIL) internal standard, which is chemically identical but mass-shifted, is spiked into the plasma sample. The SIL standard and the endogenous analyte are then co-extracted and analyzed by LC-MS/MS. Because the SIL standard and the analyte exhibit nearly identical chemical and physical properties, any loss or analytical variability affects both compounds equally. Quantification is based on the ratio of the mass spectrometer's response of the analyte to that of the SIL standard, which remains constant regardless of sample loss.

Caption: Principle of Stable Isotope Dilution for Quantitative Analysis.

Materials and Reagents

| Item | Supplier & Catalog No. (Example) | Notes |

| Analytes & Standards | ||

| Uracil, Thymine | Sigma-Aldrich, U0750, T0895 | Purity >99% |

| Uracil-¹³C,¹⁵N₂ | Cambridge Isotope Labs, CNLM-476 | SIL Internal Standard |

| Thymine-d₄ | Toronto Research Chemicals, T387502 | SIL Internal Standard |

| Solvents & Reagents | ||

| Acetonitrile (ACN) | Fisher Scientific, A998 | LC-MS Grade |

| Methanol (MeOH) | Fisher Scientific, A456 | LC-MS Grade |

| Formic Acid (FA) | Thermo Scientific, 85178 | Optima™ LC/MS Grade |

| Water | Millipore Milli-Q System | 18.2 MΩ·cm |

| Consumables | ||